4-Aminoindolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121545-80-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-amino-2,3-dihydro-1H-indol-5-ol |
InChI |
InChI=1S/C8H10N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-2,10-11H,3-4,9H2 |
InChI Key |
ADMXUGMNLBMCAW-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C(=C(C=C2)O)N |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)O)N |
Synonyms |
1H-Indol-5-ol,4-amino-2,3-dihydro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminoindolin 5 Ol and Substituted Indolines
Strategies for Constructing the Indoline (B122111) Ring System
The formation of the indoline core is a fundamental step in the synthesis of 4-aminoindolin-5-ol and its derivatives. Various cyclization reactions are employed to build this bicyclic heterocyclic system, often followed by modifications to introduce the required substituents.
Cyclization Reactions in Indoline Synthesis
A common and versatile method for constructing the indole (B1671886) nucleus, which can then be reduced to indoline, is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone. For instance, the reaction of a substituted phenylhydrazine (B124118) with a suitable carbonyl compound under acidic conditions leads to the formation of a substituted indole. Subsequent reduction of the indole double bond, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd/C) or with reducing agents like sodium cyanoborohydride, yields the corresponding indoline.
Another powerful strategy involves the intramolecular cyclization of N-aryl enamines . These reactions can be promoted by visible light irradiation in the presence of a photocatalyst, offering a metal-free approach to indoline synthesis. chemicalbook.com This method is advantageous for its mild reaction conditions and the ability to tolerate a range of functional groups.
Palladium-catalyzed intramolecular amination of β-arylethylamine substrates is also an efficient route to indoline compounds. scirp.org This method often utilizes a directing group to achieve high efficiency and regioselectivity under mild conditions. scirp.org
Approaches to Substituted Indoline Scaffolds
The synthesis of substituted indolines can be achieved by starting with appropriately substituted precursors or by functionalizing the indoline ring after its formation. One approach begins with a substituted aniline, which is then elaborated into the indoline ring system. For example, a one-pot synthesis of highly substituted indolines has been reported starting from arylhydrazines and aldehydes. This method allows for the introduction of substituents at various positions of the indoline nucleus. chemicalbook.com
A notable strategy for creating substituted indolines involves a domino palladium-catalyzed Heck cyclization/Suzuki coupling. This approach is particularly useful for the synthesis of azaindolines and can accommodate a variety of functional groups. chemicalbook.com
Regioselective Introduction of Amino and Hydroxyl Functionalities
The precise placement of amino and hydroxyl groups on the indoline ring is critical for the synthesis of compounds like this compound. This requires careful regioselective control during the synthetic sequence.
Synthesis of 4-Aminoindoline Derivatives
The synthesis of 4-aminoindoline derivatives can be approached through several routes. One method involves the preparation of a 4-nitroindole (B16737) precursor, which is then reduced to the corresponding 4-amino derivative. For example, 4-nitroindole can be synthesized from 2-methyl-3-nitroaniline (B147196) through a sequence of N-acetylation, cyclization with DMF-DMA (N,N-dimethylformamide dimethyl acetal), and subsequent reduction of the nitro group. researchgate.net The reduction of the nitro group is typically carried out using reagents like iron powder in the presence of an acid or through catalytic hydrogenation. researchgate.net
Another innovative approach utilizes the reaction of 5-halo-4-oxo-4,5,6,7-tetrahydroindoles with amines. This process involves amination at the C-4 carbonyl, followed by dehydrohalogenation to yield the 4-aminoindole. mdpi.com
A plausible synthetic pathway to a 4-aminoindoline derivative is outlined in the table below, starting from a substituted nitrophenol.
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 2-Chloro-3-methyl-4-nitrophenol | 1. NaH, DMF2. Benzyl (B1604629) bromide | 2-Chloro-3-benzyloxy-6-nitrotoluene |
| 2 | 2-Chloro-3-benzyloxy-6-nitrotoluene | N,N-Dimethylformamide diethyl acetal (B89532) | (E)-N,N-Dimethyl-2-(2-benzyloxy-3-chloro-6-nitrophenyl)ethenamine |
| 3 | (E)-N,N-Dimethyl-2-(2-benzyloxy-3-chloro-6-nitrophenyl)ethenamine | H₂, Pd/C | 4-Chloro-5-benzyloxyindole |
| 4 | 4-Chloro-5-benzyloxyindole | Oxalyl chloride, then Dimethylamine | 2-(4-Chloro-5-benzyloxy-1H-indol-3-yl)-N,N-dimethylethan-1-amine |
| 5 | 2-(4-Chloro-5-benzyloxy-1H-indol-3-yl)-N,N-dimethylethan-1-amine | LiAlH₄ | 3-(2-Dimethylaminoethyl)-4-chloro-5-benzyloxyindole |
| 6 | 3-(2-Dimethylaminoethyl)-4-chloro-5-benzyloxyindole | H₂, Pd/C | 3-(2-Dimethylaminoethyl)-4-chloro-5-hydroxyindole |
| 7 | 3-(2-Dimethylaminoethyl)-4-chloro-5-hydroxyindole | Catalytic Hydrogenation (dechlorination) | 3-(2-Dimethylaminoethyl)-5-hydroxyindole |
This sequence showcases the construction of a substituted indole with subsequent modifications to achieve the desired functionalities. A similar strategy could be adapted to introduce an amino group at the 4-position.
Synthesis of 4-Hydroxyindoline Derivatives
The synthesis of 4-hydroxyindoles can be accomplished through various methods. A novel approach involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole (B18505) using a metal catalyst with dehydrogenation activity. acs.org
Another established method is the Bischler-Möhlau reaction , which involves the condensation of an α-halo- or α-hydroxy-ketone with an excess of aniline. A modified version of this reaction using m-aminophenol and benzoin (B196080) can lead to the formation of both 4-hydroxy and 6-hydroxy isomers of 2,3-diphenylindole.
Combined Strategies for 4-Amino-5-hydroxy Substitution Patterns
A direct synthesis of this compound is not prominently documented, suggesting that a multi-step approach combining known regioselective transformations is necessary. A hypothetical, yet chemically sound, strategy would involve the synthesis of a precursor bearing functional groups at positions 4 and 5 that can be converted to the desired amino and hydroxyl groups.
A plausible synthetic route could commence with a 4-nitro-5-methoxyindole derivative. The synthesis of such a precursor can be envisioned starting from appropriately substituted aromatic compounds.
Hypothetical Synthetic Route for this compound:
| Step | Starting Material | Transformation | Intermediate/Product | Rationale |
| 1 | Substituted nitrotoluene | Nitration, functional group manipulation | 2-Methyl-4-nitro-5-methoxyaniline | Introduction of key substituents on the benzene (B151609) ring. |
| 2 | 2-Methyl-4-nitro-5-methoxyaniline | Fischer indole synthesis or other cyclization methods | 4-Nitro-5-methoxyindole | Formation of the indole core with the required substitution pattern. |
| 3 | 4-Nitro-5-methoxyindole | Reduction (e.g., H₂, PtO₂ or NaBH₃CN) | 4-Nitro-5-methoxyindoline | Saturation of the indole C2-C3 double bond to form the indoline. |
| 4 | 4-Nitro-5-methoxyindoline | Nitro group reduction (e.g., Fe/HCl or H₂/Pd/C) | 4-Amino-5-methoxyindoline | Conversion of the nitro group to the primary amine. |
| 5 | 4-Amino-5-methoxyindoline | Ether cleavage (e.g., BBr₃) | This compound | Demethylation of the methoxy (B1213986) group to yield the final hydroxyl group. |
This proposed pathway leverages well-established chemical transformations. The initial steps would focus on creating a benzene ring with the correct ortho-relationship between a methyl or ethyl group (for cyclization) and an amino or protected amino group, along with the nitro and methoxy substituents at the desired positions. Subsequent cyclization, reduction of both the indole ring and the nitro group, and final deprotection of the hydroxyl group would lead to the target molecule. The regioselectivity in each step would be crucial and dictated by the directing effects of the existing substituents.
Stereochemical Control in this compound Synthesis
While specific literature on the stereoselective synthesis of this compound is not extensively detailed, the principles of asymmetric synthesis for the broader indoline class are well-established and directly applicable. The creation of chiral centers in the indoline ring is of paramount importance as the biological activity of enantiomers can differ significantly. rsc.orgacs.org Key strategies to achieve stereochemical control include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions.
Chiral Catalysis: Catalytic asymmetric hydrogenation of indoles is a direct and efficient method for producing chiral indolines. bohrium.comdicp.ac.cn This approach often utilizes transition metal complexes with chiral ligands. For instance, cationic ruthenium complexes containing chiral diamine ligands have been shown to be highly effective in the asymmetric hydrogenation of various indole derivatives, achieving excellent enantioselectivity (up to >99% ee) under ambient temperature and pressure. bohrium.com Another powerful method involves the use of chiral Brønsted acids to catalyze the transfer hydrogenation of 3H-indoles, using a Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.org This organocatalytic approach provides a metal-free alternative and yields optically active indolines with high enantiomeric excess. organic-chemistry.org Furthermore, relay catalysis systems, such as a combination of rhodium and palladium catalysts, have been developed for the enantioselective synthesis of complex indoline derivatives. rsc.org
Chiral Auxiliaries: A widely employed strategy involves the temporary attachment of a chiral auxiliary to the indoline precursor to direct the stereochemical outcome of a subsequent reaction. kaist.ac.krdiva-portal.orgresearchgate.netsioc-journal.cn For example, chiral auxiliaries derived from (S)-indoline-2-carboxylic acid have been synthesized and used to achieve high diastereoselectivity in alkylation reactions. diva-portal.org Similarly, oxazolidinones, known as Evans auxiliaries, can be attached to the indoline nitrogen. researchgate.net The chiral environment provided by the auxiliary sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus inducing the formation of one stereoisomer over the other. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. sioc-journal.cn
Substrate and Reagent Control: In some cases, the inherent stereochemistry of the starting material can influence the stereochemical outcome of a reaction at a different part of the molecule, a concept known as substrate control. Additionally, the choice of reagents can play a crucial role. For instance, the (-)-sparteine-mediated electrophilic substitution of 2-benzyl N-pivaloylaniline with aldehydes has been developed for the asymmetric synthesis of trans-2,3-disubstituted indolines with high enantiomeric purity. nih.gov
The following table summarizes various asymmetric methods applicable to the synthesis of chiral indolines.
| Method | Catalyst/Auxiliary | Substrate Type | Key Features | Reported Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Cationic Ruthenium-Diamine Complexes | 1H-Indoles, 3H-Indoles | High efficiency at ambient temperature and pressure. bohrium.com | Up to >99% |
| Brønsted Acid Catalysis | Chiral Phosphoric Acids | 3H-Indoles | Metal-free transfer hydrogenation. organic-chemistry.org | Up to 97% |
| Relay Catalysis | Rh/Pd Complexes | Allenyl-indoles | Cascade hydroamination for trans-isomers. rsc.org | Up to 99% |
| Chiral Auxiliary | (S)-Indoline-2-carboxylic acid derivatives | N-Acyl Indolines | Diastereoselective alkylation of enolates. diva-portal.org | Up to 96% dr |
| Chiral Auxiliary | Oxazolidinones (Evans Auxiliaries) | N-Acryloyl Indolines | Formal [3+2] cycloaddition reactions. researchgate.net | >20:1 exo selectivity |
| Reagent-Controlled | (-)-Sparteine | N-Pivaloylanilines | Synthesis of trans-2,3-disubstituted indolines. nih.gov | Up to 98:2 er |
Modern Synthetic Techniques Applied to Indoline Cores
Recent advancements in synthetic chemistry have focused on increasing efficiency, throughput, and sustainability. These modern techniques are highly relevant for the synthesis of this compound and other indoline derivatives, particularly in the context of medicinal chemistry and materials science.
Automated Synthesis Protocols for Indoline Derivatives
The demand for large libraries of compounds for high-throughput screening has driven the development of automated synthesis platforms. These systems enable the rapid and efficient production of a diverse range of molecules, accelerating the discovery of new drug candidates and the optimization of reaction conditions.
A notable technology in this area is acoustic droplet ejection (ADE). organic-chemistry.orgnih.gov ADE uses sound waves to precisely transfer nanoliter volumes of reagents, allowing for the miniaturization of reactions in multi-well plates. organic-chemistry.orgnih.gov This approach has been successfully applied to the synthesis of indoline derivatives. For example, the interrupted Fischer indole synthesis combined with Ugi-type multicomponent reactions has been automated on a nanoscale to produce diverse libraries of drug-like scaffolds. nih.gov
The key advantages of automated synthesis include:
Miniaturization: Reduces the consumption of valuable starting materials, reagents, and solvents.
Speed and Throughput: Enables the rapid execution of hundreds or thousands of reactions in parallel. organic-chemistry.org
Data Richness: The large datasets generated facilitate a deeper understanding of reaction scope, limitations, and functional group compatibility. organic-chemistry.org
Reproducibility: Automated liquid handling minimizes human error, leading to more consistent results.
The table below illustrates a conceptual workflow for an automated synthesis of indoline derivatives.
| Step | Process | Technology | Purpose |
| 1 | Reagent Preparation | --- | Stock solutions of various arylhydrazines and aldehydes are prepared. |
| 2 | Reaction Setup | Acoustic Droplet Ejection (ADE) | Precise transfer of nanoliter amounts of reagents into a 384-well plate. nih.gov |
| 3 | Reaction | Orbital Shaker / Heater | The plate is incubated under controlled conditions to allow the reactions to proceed. |
| 4 | Quenching/Workup | Automated Liquid Handler | Addition of quenching solutions to stop the reactions. |
| 5 | Analysis | High-Throughput SFC-MS / TLC-MS | Rapid quality control and yield determination for each reaction well. nih.gov |
Green Chemistry Approaches in Indoline Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been applied to the synthesis of the indoline core.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. It allows for the generation of radical intermediates under mild conditions, often without the need for stoichiometric and toxic reagents. A metal-free, photocatalyzed method for preparing substituted indolines involves a remote alkyl radical generation and subsequent cyclization. rsc.org This approach is notable for its tolerance of a wide range of functional groups, including aryl halides, which are often incompatible with traditional metal-catalyzed couplings. rsc.org
Electrosynthesis: Electrochemical methods offer a green alternative to conventional redox reactions by using electricity as a "traceless" reagent. An electrocatalytic triamination of alkynes has been reported for the controllable synthesis of functionalized indolines. rsc.org This strategy employs TEMPO as a redox catalyst and avoids the use of terminal oxidants and transition metals. rsc.org
C-H Activation: Carbon-hydrogen (C-H) bond activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials, such as haloarenes or organometallic reagents. researchgate.net Palladium-catalyzed C-H activation has been extensively used for the synthesis of indoles and indolines. researchgate.net These reactions can construct the heterocyclic ring from relatively simple arene precursors, often generating benign by-products. researchgate.net
Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding or milling, can significantly reduce or eliminate the need for bulk solvents. A one-pot mechanochemical synthesis of indolines has been demonstrated by reacting arylhydrazines and aldehydes in the presence of a reducing agent, offering a more sustainable route compared to traditional solution-phase methods.
The following table highlights some green chemistry approaches for indoline synthesis.
| Green Approach | Methodology | Key Advantages | Example Reaction |
| Photocatalysis | Decarboxylative Radical Arylation | Metal-free, mild conditions, high functional group tolerance. rsc.org | Cyclization of N-arylamino acids. |
| Electrosynthesis | Triamination of Alkynes | Avoids chemical oxidants, transition-metal-free. rsc.org | Reaction of anilines with alkynes. |
| C-H Activation | Pd-Catalyzed Amination | High atom economy, avoids pre-functionalization. researchgate.net | Intramolecular amination of C(sp³)–H bonds. |
| Mechanochemistry | One-Pot Reductive Amination | Solvent-free or reduced solvent, streamlined process. | Reaction of arylhydrazines with aldehydes under milling. |
Mechanistic Investigations of Reactions Involving the 4 Aminoindolin 5 Ol Scaffold
Reaction Pathways in Indoline (B122111) Ring Formation
The construction of the indoline ring is a fundamental step in the synthesis of 4-aminoindolin-5-ol and its derivatives. Two prevalent mechanistic pathways for achieving this cyclization are acid-promoted cyclodehydration and intramolecular Friedel–Crafts reactions.
The acid-promoted cyclodehydration of 2-aminophenethyl alcohols is a direct and common method for forming the indoline ring. The general mechanism involves the protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the five-membered pyrrolidine (B122466) ring.
The reaction can be promoted by various acidic conditions. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol into a chloro intermediate, which then undergoes intramolecular nucleophilic substitution by the amine to yield the indoline. orgsyn.org Another approach involves activating the hydroxyl group using reagents like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) in the presence of an acid catalyst, facilitating the cyclization of amino alcohols to form N-heterocycles like pyrrolidines. rsc.org Metal-free promoters, such as NH₄PF₆, have also been shown to efficiently catalyze the cyclodehydration of α-amino carbonyl compounds to form indole (B1671886) derivatives, a reaction class closely related to indoline synthesis. rsc.orgmdpi.com
| Precursor Type | Reagent/Catalyst | Mechanism Feature | Typical Product | Reference |
|---|---|---|---|---|
| 2-Aminophenethyl alcohol | SOCl₂, then NaOH | Formation of chloro intermediate followed by intramolecular SN2 | Indoline | orgsyn.org |
| Generic Amino Alcohol | N,N-dimethylacetamide dimethyl acetal (DMADA), Acid | Activation of hydroxyl group followed by cyclization | Pyrrolidines/Piperidines | rsc.org |
| α-Amino Arylacetone | NH₄PF₆ (metal-free) | Direct cyclodehydration | Indole Derivatives | rsc.org |
| Amino Alcohol | N,N'-Carbonyldiimidazole (CDI) | Activation of hydroxyl group | Azetidines, Pyrrolidines | researchgate.net |
The Friedel–Crafts reaction is a cornerstone of aromatic chemistry, and its intramolecular variant provides a powerful tool for ring annulation. nih.govscirp.org In the context of indoline synthesis, a suitably functionalized precursor, typically an N-aryl-2-haloethylamine or a related structure, undergoes cyclization in the presence of a Lewis or Brønsted acid catalyst. sc.edu
The mechanism involves the generation of an electrophilic species, often a carbocation, from the side chain attached to the nitrogen atom. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the new carbon-carbon bond that closes the indoline ring. rsc.org The reaction is an example of electrophilic aromatic substitution. nih.gov Catalysts such as aluminum chloride (AlCl₃), trifluoroacetic acid (TFA), or diphenyl phosphate (B84403) are commonly employed to facilitate this transformation. nih.govsc.edubeilstein-archives.org Microwave irradiation has been noted to accelerate intramolecular Friedel-Crafts reactions, enhancing the efficiency of cyclization. scirp.org
| Catalyst Type | Example Catalyst | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Lewis Acid | AlCl₃, FeCl₃, InCl₃ | N-Aryl-haloalkanes, Tethered Alkenes | Generates carbocationic intermediate | nih.govsc.edu |
| Brønsted Acid | Diphenyl Phosphate, TFA | Indole-tethered Allylic Alcohols | Protonates precursor to generate electrophile | sc.edubeilstein-archives.org |
| Solid Acid | Montmorillonite Clay | Aryl-substituted Acyl Chlorides | Heterogeneous catalysis, often milder conditions |
Acid-Promoted Cyclodehydration Mechanisms for Amino Alcohols
Role of the Amino and Hydroxyl Groups in Directing Reactivity
The amino (-NH₂) and hydroxyl (-OH) groups at the C4 and C5 positions, respectively, are powerful activating groups. They exert a strong influence on the reactivity of the this compound scaffold, primarily through electronic effects.
Both groups are strong electron-donating groups (EDGs) due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms. These lone pairs can be delocalized into the aromatic π-system through resonance. This increases the electron density of the benzene (B151609) ring, making it significantly more nucleophilic and thus more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene or indoline. ashp.org
The directing effect of these substituents determines the position of attack for incoming electrophiles. Both -NH₂ and -OH are ortho, para-directing. In the this compound system:
The 4-amino group strongly directs incoming electrophiles to its ortho position (C3, which is part of the pyrrolidine ring and already saturated) and its para position (C7).
The 5-hydroxyl group directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (which is occupied by the pyrrolidine ring fusion).
The combined effect of these two adjacent groups results in a highly activated aromatic ring, with the C7 and C6 positions being the most probable sites for electrophilic attack. The C7 position is particularly favored as it is para to the very strong amino activator. Computational studies on related β-phenylethylamines have shown that the degree of hydroxylation can generate different activation patterns and influence reaction pathways. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Indoline Core
The dual functionality and the electron-rich nature of this compound endow it with both nucleophilic and electrophilic characteristics, although its nucleophilic character is far more pronounced. masterorganicchemistry.com
Nucleophilic Reactivity: The primary nucleophilic centers in this compound are:
The Aromatic Ring: As discussed, the benzene portion of the indoline is highly electron-rich due to the activating -NH₂ and -OH groups, making it a potent nucleophile that readily reacts with a wide range of electrophiles. wikipedia.org
The Indoline Nitrogen (N1): The nitrogen atom of the pyrrolidine ring behaves as a typical secondary amine. Its lone pair is localized and not part of an aromatic system (unlike in indole), making it basic and nucleophilic. wikipedia.org It can be readily alkylated, acylated, or participate in other reactions typical of secondary amines. nih.gov
The Amino Group Nitrogen (N4): The exocyclic amino group is also nucleophilic and can react with electrophiles, although its reactivity can be modulated by the electronic interplay with the adjacent hydroxyl group and the ring.
The Hydroxyl Group Oxygen (O5): The oxygen of the phenolic hydroxyl group possesses lone pairs and can act as a nucleophile, for example, in etherification or esterification reactions. msu.edu
Electrophilic Reactivity: The molecule itself is not inherently electrophilic. Electrophilic character must be induced. For example, protonation of the hydroxyl group can make it a good leaving group, rendering the adjacent carbon (C5) susceptible to nucleophilic attack, though this is less common than reactions at the aromatic ring. libretexts.org The most common scenario involves the reaction of the nucleophilic indoline core with an external electrophile. nowgongcollege.edu.insaskoer.ca Oxidation of the electron-rich scaffold can also lead to reactive intermediates. For instance, oxidation of indoles can form oxindoles, and similar transformations could potentially generate electrophilic species from the indoline core. wikipedia.org
Catalytic Mechanisms in Indoline Synthesis and Transformation
Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of indoline-based structures. Catalytic mechanisms can be broadly categorized into metal-catalysis, organocatalysis, and biocatalysis.
Metal Catalysis: Transition metals are widely used to construct and modify heterocyclic scaffolds. Nickel-catalyzed reactions, for example, can achieve the 1,2-carboamination of alkenyl alcohols, a process that can be directed by a hydroxyl group to form functionalized cyclic amines. nsf.gov Iridium-based catalysts have been developed for sustainable pyrrole (B145914) synthesis from alcohols and amino alcohols, showcasing a "green chemistry" approach that could be adapted for indolines. nih.gov The mechanism often involves catalytic cycles with steps like oxidative addition, migratory insertion, and reductive elimination. frontiersin.org
Organocatalysis: Chiral organocatalysts, such as those based on proline or squaramide, can facilitate asymmetric syntheses, yielding enantiomerically enriched indoline products. frontiersin.orgmdpi.com These catalysts operate through various activation modes, such as forming iminium or enamine intermediates. For example, bifunctional catalysts can be designed to control complex domino reactions, affording stereochemically rich products. frontiersin.org
Enzyme Catalysis: Enzymes offer unparalleled selectivity in chemical transformations. For instance, serine proteases utilize a catalytic triad (B1167595) of amino acids (His, Ser, Asp) to perform catalysis through a combination of acid-base and covalent mechanisms. wou.edu While direct enzymatic synthesis of this compound may not be established, biocatalytic principles are increasingly applied to the synthesis of chiral amines and alcohols, which are key precursors.
The choice of catalyst is critical for controlling the reaction outcome, especially in asymmetric synthesis where a chiral catalyst can direct the formation of a specific stereoisomer. uclm.es
| Catalyst Class | Example | Reaction Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Transition Metal | [Rh(R,R)-DiPAMP]⁺ | Asymmetric Hydrogenation | Forms chiral metal-substrate complex | uclm.es |
| Transition Metal | Ni(cod)₂ / Ligand | Carboamination | Alcohol-directed syn-insertion of organonickel species | nsf.gov |
| Organocatalyst | Quinoline-Squaramide | Domino 1,4/1,2-Addition | Bifunctional activation of substrates | frontiersin.org |
| Enzyme | Serine Protease | Peptide Bond Cleavage | Acid-base and covalent catalysis via catalytic triad | wou.edu |
Advanced Spectroscopic Characterization of 4 Aminoindolin 5 Ol and Its Derivatives
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. By analyzing the absorption or scattering of light, these techniques provide a "fingerprint" of the functional groups present in a molecule. surfacesciencewestern.comstolichem.com
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. surfacesciencewestern.comspectroscopyonline.com The analysis of organic materials using FT-IR involves interpreting the absorption spectrum to identify the various chemical bonds and structures present. researchgate.net
In the context of 4-Aminoindolin-5-ol and its derivatives, FT-IR spectra would be expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and aromatic (C-H, C=C) groups. The N-H stretching vibrations of primary amines typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration from the phenolic hydroxyl group is usually a broad band in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.netrsc.org
For instance, in derivatives where the amino or hydroxyl groups are modified, shifts in these characteristic peaks would be observed. The disappearance of a broad -OH band, for example, would indicate its involvement in a chemical reaction. tsijournals.com Similarly, changes in the N-H stretching region could signify derivatization of the amino group.
Table 1: Representative FT-IR Spectral Data for Functional Groups Relevant to this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretching | 3300-3500 |
| Phenolic Hydroxyl (O-H) | Stretching (Broad) | 3200-3600 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-N | Stretching | 1250-1360 |
| C-O | Stretching | 1000-1260 |
This table presents typical ranges and is for illustrative purposes.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. stolichem.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. surfacesciencewestern.com This often means that non-polar bonds and symmetric vibrations, which may be weak in FT-IR, are strong in Raman spectra.
For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring system. The C=C stretching vibrations of the benzene (B151609) ring typically give rise to strong Raman bands. For example, in similar aromatic compounds, prominent peaks corresponding to C-C and C-S stretching have been observed. researchgate.net The study of proteins by Raman spectroscopy shows that environmental factors can cause conformational changes that are observable in the spectrum.
The sensitivity of Raman spectroscopy to crystal structure also makes it a valuable tool for studying the polymorphic forms of crystalline solids. spectroscopyonline.com Different crystal packing arrangements can lead to distinct differences in the low-frequency vibrational modes. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. msu.edu For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the protons of the indoline (B122111) ring, and the protons of the amino and hydroxyl groups.
The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups. Protons on the aromatic ring typically appear in the range of 6.5-8.0 ppm. libretexts.org The protons on the indoline ring would likely appear at a higher field (lower ppm) compared to the aromatic protons. The protons of the NH₂ and OH groups often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. msu.edu
In derivatives of this compound, changes in the substitution pattern would lead to predictable changes in the ¹H NMR spectrum, including shifts in the positions of signals and alterations in the spin-spin coupling patterns that reveal which protons are adjacent to one another. For example, the ¹H NMR spectra of synthesized 1,4-disubstituted 1,2,3-triazole derivatives show a characteristic chemical shift for the H5 atom of the triazole system as a singlet in the range of 8.00–8.75 ppm. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.0 - 7.5 | Doublet, Singlet |
| Indoline CH₂ | 2.5 - 3.5 | Triplet |
| Indoline NH | Variable, potentially broad | Singlet |
| Amino NH₂ | Variable, potentially broad | Singlet |
| Hydroxyl OH | Variable, potentially broad | Singlet |
These are predicted ranges and actual values can vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. ceitec.cz Since the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ceitec.cz
For this compound, the ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons of the aromatic ring would resonate at lower field (higher ppm values) due to their sp² hybridization, typically in the range of 110-160 ppm. The carbons bearing the electron-donating amino and hydroxyl groups would be expected to be shifted to higher field within this range. The sp³ hybridized carbons of the indoline ring would appear at a much higher field, generally between 20 and 60 ppm.
In substituted derivatives, the chemical shifts of the carbon atoms are sensitive to the nature of the substituents. For example, the ¹³C NMR spectra of 1,4-disubstituted 1,2,3-triazoles show characteristic signals for the C4 and C5 carbons of the triazole ring in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively, confirming the formation of the disubstituted triazole. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 140 - 160 |
| Aromatic C-N | 130 - 150 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 120 - 140 |
| Indoline CH₂ | 20 - 40 |
| Indoline C-N | 40 - 60 |
These are predicted ranges and actual values can vary based on solvent and other experimental conditions.
Advanced Two-Dimensional NMR Techniques
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension to resolve overlapping signals and establish correlations between different nuclei. wikipedia.org
Common 2D NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is invaluable for tracing out the connectivity of the proton network within a molecule. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. creative-biostructure.com This is a powerful tool for assigning the signals in the ¹³C NMR spectrum. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com This provides critical information about the three-dimensional structure and stereochemistry of a molecule.
By employing a combination of these 2D NMR techniques, a complete and unambiguous assignment of all the proton and carbon signals in this compound and its derivatives can be achieved, leading to a definitive elucidation of their molecular structures.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic transitions within these indoline compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to an excited state. libretexts.org The position and intensity of absorption bands in a UV-Vis spectrum are characteristic of the molecule's chromophores and their chemical environment. azooptics.com For aromatic and heterocyclic compounds like this compound, the π-electron systems give rise to distinct absorption bands.
The UV-Vis spectra of indoline derivatives are influenced by the nature and position of substituents on the aromatic ring and the indoline core. researchgate.net Electron-donating groups, such as the amino and hydroxyl groups in this compound, typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the delocalization of non-bonding electrons into the π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Conversely, electron-withdrawing groups can lead to a hypsochromic shift (a shift to shorter wavelengths). The solvent environment also plays a crucial role, with polar solvents often causing shifts in the absorption bands due to differential solvation of the ground and excited states. nih.gov
Table 1: Representative UV-Vis Absorption Data for Indoline Derivatives
| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Indole (B1671886) | Hexane | 219, 271, 278, 288 | 27000, 5600, 5200, 3900 | General Knowledge |
| 5-Aminoindole | Not Specified | Not Specified | Not Specified | nist.gov |
| Substituted Phthalocyanines | DMSO | 669 - 703 | Not Specified | researchgate.net |
| 4-Hydroxycoumarin Derivatives | Various | 280 - 380 | Not Specified | researchgate.net |
This table presents illustrative data for related compounds to indicate typical spectral regions. Specific data for this compound was not available in the search results.
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. horiba.comwikipedia.org The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, and the difference is known as the Stokes shift. The fluorescence spectrum provides information about the electronic structure of the excited state and can be influenced by factors such as molecular rigidity, solvent polarity, and the presence of quenching agents. nih.gov
The fluorescence properties of this compound and its derivatives are expected to be dependent on the substitution pattern. The amino and hydroxyl groups can enhance fluorescence quantum yield. However, the specific emission wavelengths and intensities will be modulated by the electronic nature of other substituents and the surrounding medium. nih.gov For instance, studies on similar amino-substituted heterocyclic compounds have shown that the fluorescence intensity and maximum emission wavelength can vary significantly with solvent polarity. nih.gov
Table 2: Illustrative Fluorescence Data for Related Amino-Substituted Compounds
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Reference |
| Amino Acid Mixtures | 390 | ~480 | Water | researchgate.net |
| 5-amino-1-bromoindolizin-3-ylmethanone | Not Specified | Varies with solvent | Various Organic Solvents | nih.gov |
This table provides examples from related fields as specific fluorescence data for this compound was not found.
Resonance Light Scattering (RLS) is a technique used to study the aggregation of molecules in solution. When large molecular aggregates form, they can scatter light more effectively, and if the wavelength of the incident light is close to an absorption band of the molecule, the scattering can be resonantly enhanced. This results in a significant increase in the scattered light intensity, which can be detected.
While specific RLS studies on this compound were not found, this technique could be valuable for investigating the self-assembly or aggregation behavior of its derivatives, particularly those designed for applications in materials science or as supramolecular structures. The formation of aggregates can significantly alter the photophysical properties of the compounds.
Fluorescence Spectroscopy
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. revisely.com The molecule is first ionized, often by electron impact (EI) or electrospray ionization (ESI), and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). savemyexams.com
For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for indoline derivatives involve cleavage of the bonds in the five-membered ring and loss of substituents from the aromatic ring. For example, in alcohols, a common fragmentation is the loss of a water molecule. savemyexams.com The fragmentation of the indoline ring can lead to the formation of stable aromatic ions.
Table 3: Common Fragments in Mass Spectrometry of Indole and Related Compounds
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Fragmentation Pathway | Reference |
| 5-Aminoindole | 132 | Not specified | Not specified | nist.gov |
| Indan-5-ol | 134 | 133, 119, 115, 106, 91, 77 | Loss of H, CH3, etc. | nist.gov |
| Propan-1-ol | Not applicable | 59, 42, 31, 29 | Loss of H•, H₂O, •C₂H₅, •CH₂OH | savemyexams.com |
This table illustrates fragmentation patterns of related structures to infer potential fragmentation of this compound.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ucsf.edunih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to calculate the electron density distribution and thus determine the precise positions of atoms, bond lengths, and bond angles. pages.dev
For this compound and its derivatives, X-ray crystallography can provide unambiguous proof of their molecular structure, including the stereochemistry and conformation in the solid state. The crystal packing is determined by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. nih.govacs.org In the case of this compound, the amino and hydroxyl groups are expected to participate in extensive hydrogen bonding networks, influencing the crystal lattice. researchgate.net Studies on similar indole derivatives have revealed various packing motifs, including herringbone and layered structures, which are stabilized by a combination of these interactions. nih.govacs.org
Table 4: Crystallographic Data for Representative Indole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Indole | Orthorhombic | Pna2₁ | N-H···π, C-H···π, π-π stacking | nih.govacs.org |
| 5-Aminoindole | Orthorhombic | Not Specified | N-H···π | acs.org |
| 4-Aminobenzyl alcohol | Orthorhombic | Pna2₁ | Hydrogen bonding | researchgate.net |
| D2AAK5 (Indole derivative) | Triclinic | P1 | Hydrogen bonding, C-H···F | mdpi.com |
This table provides examples of crystallographic data for related compounds to illustrate the type of information obtained.
Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical Bonding Analysis
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically performed in a transmission electron microscope (TEM). It measures the energy lost by electrons as they pass through a thin sample. researchgate.netwikipedia.org This energy loss is characteristic of the elemental composition and chemical bonding environment of the atoms in the sample. researchgate.net EELS can provide information on elemental distribution at high spatial resolution and can probe the electronic structure, including oxidation states and hybridization. acs.org
For this compound and its derivatives, EELS could be used to map the distribution of carbon, nitrogen, and oxygen atoms within a sample. The fine structure of the core-loss edges (e.g., the carbon K-edge and nitrogen K-edge) can provide information about the local chemical environment. For example, the π* peak in the carbon K-edge is characteristic of sp² hybridized carbon atoms in the aromatic ring. researchgate.net Similarly, the nitrogen K-edge can distinguish between different nitrogen environments. acs.org While traditionally used for materials science, advancements in instrumentation have made EELS increasingly applicable to organic and biological samples. acs.org
Table 5: Potential EELS Analysis of this compound
| Element | Core-Loss Edge | Information Obtainable |
| Carbon | K-edge (~285 eV) | Distinction between sp² (aromatic) and sp³ (indoline ring) carbon. acs.orgresearchgate.net |
| Nitrogen | K-edge (~400 eV) | Information on the chemical state of the amino group. acs.org |
| Oxygen | K-edge (~532 eV) | Information on the chemical state of the hydroxyl group. |
This table is predictive of the type of information that could be obtained, as specific EELS data for this compound was not available.
Correlation of Spectroscopic Data with Molecular Conformation and Electronic States
The indoline scaffold consists of a benzene ring fused to a five-membered pyrroline (B1223166) ring. This structure is not perfectly planar, and the pyrroline ring can adopt various puckered conformations. The substituents on the benzene ring, in this case, a 4-amino and a 5-hydroxyl group, significantly influence both the conformation of the five-membered ring and the electronic properties of the entire molecule through resonance and inductive effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of each nucleus. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are dictated by the electron density around the atoms.
¹H and ¹³C NMR of Indoline and Substituted Analogues:
In the parent indoline molecule, the protons and carbons of the aromatic ring have distinct chemical shifts from those on the pyrroline ring. The introduction of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups at the C4 and C5 positions of this compound is expected to cause a significant upfield shift (lower ppm values) for the aromatic protons and carbons, particularly for C4, C5, C6, and C7, due to increased electron density in the benzene ring.
Furthermore, the possibility of intramolecular hydrogen bonding between the 4-NH₂ and 5-OH groups can restrict the rotation of these groups and influence the conformation of the five-membered ring. This would be reflected in the NMR spectra, potentially by the broadening of the NH and OH proton signals and by affecting the chemical shifts of the adjacent aromatic protons.
The protons on the pyrroline ring (at C2 and C3) would also be affected, albeit to a lesser extent. Their chemical shifts provide information about the puckering of the five-membered ring. aip.org
Predicted and Analogue NMR Data:
To illustrate these effects, the following tables present experimental NMR data for the parent compound, indole (which is aromatic in its five-membered ring but provides a reference for the benzene part), and ¹³C NMR data for various substituted indoles.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆ researchgate.net
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 11.08 | - |
| C2 | 7.39 | 124.0 |
| C3 | 6.45 | 102.1 |
| C4 | 7.45 | 120.8 |
| C5 | 6.96 | 119.2 |
| C6 | 7.07 | 121.2 |
| C7 | 7.56 | 111.2 |
| C7a (C8) | - | 128.2 |
| C3a (C9) | - | 135.7 |
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indoles in CDCl₃ rsc.org
| Compound | C2 | C3 | C4 | C5 | C6 | C7 | C7a (C8) | C3a (C9) |
| 5-Bromo-3-methyl-1H-indole | 122.95 | 111.60 | 124.76 | 112.50 | 121.64 | 122.95 | 130.22 | 134.96 |
| 5-Methoxy-3-methyl-1H-indole | 122.53 | 111.58 | 100.81 | 154.01 | 111.74 | 112.18 | 128.75 | 131.53 |
| 5-Nitro-3-methyl-1H-indole | 124.72 | 114.53 | 117.69 | 141.53 | 116.45 | 110.96 | 127.91 | 139.34 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The positions of absorption bands are characteristic of specific functional groups and can be influenced by the molecular environment and conformation.
For this compound, key vibrational modes would include:
N-H Stretching: The 4-amino group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. nih.gov The N-H of the indoline ring itself also absorbs in this range. researchgate.net Intramolecular hydrogen bonding could lead to a broadening and a shift to lower wavenumbers for these bands.
O-H Stretching: The 5-hydroxyl group would show a broad absorption band in the 3200-3600 cm⁻¹ region. acs.org Its position and shape would be highly sensitive to hydrogen bonding.
C-N and C-O Stretching: These vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).
Aromatic C=C Stretching: These occur in the 1450-1600 cm⁻¹ region. The electron-donating substituents would influence the bond order and thus the exact frequencies of these vibrations.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrroline ring appear below 3000 cm⁻¹.
Analogue IR Data:
The IR spectrum of the parent indole shows a characteristic N-H stretching peak around 3406 cm⁻¹. researchgate.net In a study on substituted indole-2,3-diones, it was found that substituent effects significantly influence the carbonyl stretching frequencies, demonstrating the sensitivity of vibrational modes to electronic changes in the ring. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals.
For this compound, the indoline system acts as the chromophore. The electronic transitions are primarily π → π* transitions within the benzene ring. upi.edu The amino and hydroxyl groups are powerful auxochromes (groups that modify the absorption of a chromophore). Both -NH₂ and -OH are electron-donating groups that, when attached to an aromatic ring, cause a bathochromic (red) shift, moving the λ_max to longer wavelengths. core.ac.uk This is due to the delocalization of the lone pairs on nitrogen and oxygen into the π-system of the benzene ring, which raises the energy of the HOMO and decreases the HOMO-LUMO gap. nih.govacs.org
The UV-Vis spectrum of indole in cyclohexane, for example, shows a λ_max around 270 nm. nih.gov For this compound, with two strong auxochromes, a significant bathochromic shift to longer wavelengths would be expected. The electronic state of the molecule is thus directly correlated with the λ_max, with increased electron delocalization leading to lower energy transitions. Theoretical studies on indoline have shown that its electronic transitions are similar to those of aniline, with the lowest excited singlet state being the ¹L_b state, which has a low oscillator strength. acs.org
Lack of Publicly Available Computational Chemistry Data for this compound
Extensive searches for computational chemistry studies on the compound this compound have yielded no specific research findings or data. Consequently, a detailed article on its computational analysis, as per the requested outline, cannot be generated at this time due to the absence of published scientific literature on this particular molecule.
Computational chemistry methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for investigating the electronic and structural properties of molecules. These methods are routinely used to predict a wide range of molecular characteristics. However, the application of these sophisticated techniques to a specific compound requires dedicated research, the results of which are typically published in peer-reviewed scientific journals.
The requested article outline specified a detailed exploration of various computational parameters for this compound, including:
Ground State Properties (DFT): Geometry optimization, conformational analysis, vibrational frequencies, molecular orbital analysis (HOMO-LUMO), and population analysis.
Excited State Properties (TD-DFT): Simulation of electronic absorption spectra.
Despite a thorough search for studies that have performed these calculations on this compound, no papers, datasets, or computational results were found in the public domain. The generation of scientifically accurate data tables and detailed research findings is therefore not possible.
While general principles of the methodologies can be described, any application to this compound without specific research would be speculative and would not meet the required standard of scientific accuracy.
Computational Chemistry Approaches to 4 Aminoindolin 5 Ol
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Prediction of Electronic Transitions
The electronic transitions of a molecule, which involve the excitation of electrons from lower to higher energy levels, can be predicted using computational methods. wikipedia.org These transitions are responsible for a molecule's absorption of ultraviolet-visible (UV-Vis) light and are fundamental to its color and photochemical properties. wikipedia.org The primary types of electronic transitions in organic molecules are σ → σ, n → σ, π → π, and n → π. wikipedia.org
The structure of 4-Aminoindolin-5-ol contains several features that give rise to specific electronic transitions:
σ → σ Transitions:* These high-energy transitions occur when an electron from a sigma (σ) bonding orbital is excited to an antibonding σ* orbital. wikipedia.org They are possible for all single bonds within the molecule, such as the C-C, C-H, C-N, N-H, C-O, and O-H bonds in the indoline (B122111) ring and its substituents.
n → σ Transitions:* An electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, is promoted to an antibonding σ* orbital. wikipedia.orgyoutube.com The presence of the amino (-NH2) and hydroxyl (-OH) groups makes these transitions possible in this compound.
π → π Transitions:* These transitions involve the excitation of an electron from a pi (π) bonding orbital to an antibonding π* orbital. wikipedia.org They are characteristic of the delocalized π-electron system of the benzene (B151609) ring portion of the this compound structure. Conjugated systems generally lead to narrower energy gaps for these transitions. libretexts.org
n → π Transitions:* An electron from a non-bonding orbital (lone pair on N or O) is excited to an antibonding π* orbital of the aromatic ring. youtube.com These transitions are generally of lower energy than π → π* transitions.
The predicted electronic transitions for this compound are summarized in the table below.
| Transition Type | Molecular Orbitals Involved | Structural Feature in this compound |
| σ → σ | Sigma (σ) to Sigma Star (σ) | All C-C, C-H, C-N, N-H, C-O, O-H single bonds |
| n → σ | Non-bonding (n) to Sigma Star (σ) | Nitrogen lone pair (amino group), Oxygen lone pair (hydroxyl group) |
| π → π | Pi (π) to Pi Star (π) | Aromatic benzene ring |
| n → π | Non-bonding (n) to Pi Star (π) | Nitrogen and Oxygen lone pairs interacting with the aromatic π system |
Reactivity and Selectivity Prediction through Computational Descriptors
Computational descriptors derived from quantum chemical calculations, particularly within the framework of Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and site selectivity of molecules. arxiv.orgscielo.org.mx These descriptors quantify various aspects of a molecule's electronic structure, allowing for a rationalization of how it will interact with other chemical species. scielo.org.mx
Average Localized Ionization Energy (ALIE)
The Average Localized Ionization Energy (ALIE), represented as I(r), is a descriptor that provides the energy required to remove an electron from a specific point r in the space of a molecule. nih.gov Regions with the lowest ALIE values correspond to the locations of the most loosely held electrons. nih.gov Consequently, these sites are the most susceptible to attack by electrophiles or radicals. nih.govresearchgate.net By mapping the ALIE across the molecular surface, one can visually identify the most probable centers of reactivity. For this compound, the lowest ALIE values would be expected near the electron-rich aromatic ring and specifically on the nitrogen and oxygen atoms, due to their lone pairs and electron-donating nature.
A hypothetical analysis of ALIE values for key atomic sites in this compound is presented below, where lower values indicate higher reactivity towards electrophiles.
| Atomic Site in this compound | Predicted Relative ALIE Value | Implied Reactivity |
| Nitrogen (Amino Group) | Low | High susceptibility to electrophilic attack |
| Oxygen (Hydroxyl Group) | Low | High susceptibility to electrophilic attack |
| Aromatic Carbon (Ortho to -NH2) | Moderately Low | Susceptible to electrophilic attack |
| Aromatic Carbon (Ortho to -OH) | Moderately Low | Susceptible to electrophilic attack |
| Saturated Carbon (Indoline Ring) | High | Low susceptibility to electrophilic attack |
Electron Localized Function (ELF)
ELF values approaching 1 signify high electron localization, characteristic of covalent bonds and lone pairs. arxiv.org
ELF values around 0.5 indicate a uniform electron gas, typical of delocalized or metallic systems. arxiv.orgjussieu.fr
An ELF analysis of this compound would clearly delineate the covalent bonds (C-C, C-N, C-O, etc.) and highlight the lone pair regions on the nitrogen and oxygen atoms, providing a faithful representation of its electronic structure. wikipedia.org
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL), much like ELF, is a computational tool used to identify and visualize localized molecular orbitals. ontosight.ai It offers an intuitive picture of chemical bonding and lone pairs by transforming delocalized canonical orbitals into a localized representation. ontosight.ai The parameters of critical points in the LOL topology can correlate with the properties of lone pairs, such as their donor ability. rsc.org LOL profiles provide clear, chemically meaningful representations of molecular orbitals that are valuable for understanding reactivity. ontosight.ai For this compound, LOL analysis would complement ELF in mapping out the key bonding and non-bonding electron domains that govern its chemical behavior.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a descriptor used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.org By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions:
Strong attractive interactions , such as hydrogen bonds, appear as distinct spikes at low density.
Weaker van der Waals interactions are characterized by broader regions.
Repulsive steric clashes are also identifiable. researchgate.net
This analysis is invaluable for understanding intermolecular interactions, such as how this compound might bind to a biological target or self-assemble. RDG scatter plots could reveal potential intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups, as well as intermolecular hydrogen bonds that are crucial for its interactions in a condensed phase or biological system. chemrxiv.org
Fukui Functions
Fukui functions, derived from DFT, are powerful local reactivity descriptors that identify which atomic sites in a molecule are most susceptible to different types of chemical attack. arxiv.orgd-nb.info They quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.info There are three main types of condensed Fukui functions:
f+ : Predicts the site for nucleophilic attack (where the molecule is most likely to accept an electron). faccts.de
f- : Predicts the site for electrophilic attack (where the molecule is most likely to donate an electron). faccts.de
f0 : Predicts the site for radical attack. faccts.de
The site with the highest Fukui function value for a given type of reaction is predicted to be the most reactive. researchgate.net For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms, along with specific carbons in the aromatic ring, are the primary sites for electrophilic attack (high f-), while other regions might be favored for nucleophilic attack (high f+).
The table below provides a hypothetical set of condensed Fukui function values to illustrate how reactivity sites in this compound would be predicted.
| Atomic Site in this compound | Predicted f+ (for Nucleophilic Attack) | Predicted f- (for Electrophilic Attack) | Predicted f0 (for Radical Attack) |
| Nitrogen (Amino Group) | Low | High | Moderate |
| Oxygen (Hydroxyl Group) | Low | High | Moderate |
| C4 (Aromatic, bonded to -NH2) | Moderate | High | High |
| C5 (Aromatic, bonded to -OH) | Moderate | High | High |
| C6 (Aromatic) | High | Low | Low |
| C7 (Aromatic) | High | Low | Low |
Solvent Effects in Computational Modeling
The chemical behavior and properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry offers powerful tools to model these solvent effects, which are broadly categorized into implicit and explicit models.
Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute molecule. This approach, often used in molecular dynamics (MD) or Monte Carlo simulations, provides a highly detailed and realistic picture of the solvation shell. For this compound, an explicit model using water molecules would allow for a detailed analysis of the hydrogen bonding network formed between the polar -NH2 and -OH groups of the solute and the surrounding water.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is effective for calculating properties like the solvation free energy and observing shifts in molecular properties, such as the dipole moment, in different environments. The interaction between the solvent and solute leads to a mutual polarization, which can alter the geometry and electronic structure of the solute.
The study of solvent effects on this compound would be crucial for understanding its behavior in biological systems or as a reactant in solution-phase synthesis. A comparative analysis using different solvent models could elucidate the relative stability of different conformers and the accessibility of its functional groups.
Table 1: Illustrative Example of Calculated Dipole Moment of this compound in Various Solvents using an Implicit Solvent Model. Note: The following data is hypothetical and serves to illustrate the expected output from a computational study.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 2.5 D |
| Chloroform | 4.81 | 3.8 D |
| Methanol | 33 | 4.9 D |
| Water | 78.4 | 5.3 D |
Atoms-in-Molecules (AIM) Theory for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, bonds, and molecular structure. This theory is based on the topological analysis of the electron density, where critical points in the density reveal the nature of atomic and molecular interactions.
In AIM analysis, a bond path, which is a line of maximum electron density linking two atomic nuclei, indicates a chemical bond. The properties of the electron density at the bond critical point (BCP)—a point of minimum density along the bond path but maximum in the other two directions—are used to classify the interaction. Key properties at the BCP include:
The electron density (ρ(r)) : Its magnitude relates to the bond order.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
For this compound, AIM analysis could precisely characterize all covalent bonds within the molecule (e.g., C-C, C-N, C-O, N-H, O-H). Furthermore, it could identify and quantify the strength of any potential intramolecular hydrogen bond between the hydrogen of the 5-hydroxyl group and the nitrogen of the 4-amino group, a key feature influencing the molecule's preferred conformation.
Table 2: Hypothetical AIM Parameters for Selected Bonds in this compound. Note: This table presents expected values to illustrate the application of AIM theory.
| Bond | Bond Critical Point (BCP) | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type Classification |
| C-N (ring) | BCP 1 | ~0.25 | < 0 | Covalent (Shared-shell) |
| C-O | BCP 2 | ~0.23 | < 0 | Covalent (Shared-shell) |
| O-H | BCP 3 | ~0.34 | < 0 | Polar Covalent (Shared-shell) |
| O···H (intramolecular H-bond) | BCP 4 | ~0.02 | > 0 | Hydrogen Bond (Closed-shell) |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is constructed by partitioning the crystal's electron density into regions associated with each molecule. This allows for the mapping of close contacts between neighboring molecules.
Key graphical representations in Hirshfeld analysis include:
d_norm surface : This surface maps normalized contact distances. Red spots indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas show contacts of van der Waals separation.
For this compound, Hirshfeld analysis would be instrumental in understanding its solid-state packing. Given its functional groups, strong intermolecular hydrogen bonds of the O-H···N, N-H···O, and N-H···N types are expected to dominate the crystal structure. The analysis would also quantify weaker interactions such as H···H, C···H, and potential C···C (π-π) stacking interactions involving the aromatic portion of the indoline ring system. This information is vital for crystal engineering and understanding polymorphism.
Table 3: Illustrative Decomposition of Hirshfeld Surface Contacts for a Hypothetical Crystal of this compound. Note: The percentages are hypothetical examples of what a Hirshfeld analysis might reveal.
| Contact Type | Contribution to Hirshfeld Surface |
| O···H / H···O | 35.5% |
| N···H / H···N | 18.2% |
| H···H | 25.0% |
| C···H / H···C | 12.8% |
| C···C | 5.1% |
| Other | 3.4% |
Chemical Modifications and Derivatization Strategies of 4 Aminoindolin 5 Ol
Functionalization at the Indoline (B122111) Nitrogen (N1-position)
The secondary amine in the indoline core is a key site for introducing a variety of substituents. Its nucleophilicity allows for reactions such as alkylation and acylation, providing a straightforward method to modify the scaffold.
N-Alkylation and N-Acylation Reactions
The indoline nitrogen can be readily alkylated or acylated to introduce new functional groups, which can alter the molecule's steric and electronic properties.
N-Alkylation: This reaction typically involves the treatment of the indoline with an alkyl halide or the use of alcohols under catalytic conditions. Iron-catalyzed N-alkylation of indolines with a range of alcohols, including substituted benzyl (B1604629) alcohols and aliphatic alcohols, has been shown to be effective. nih.gov This "borrowing hydrogen" methodology proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the indoline nitrogen. nih.gov Palladium-catalyzed methods have also been developed for the N-alkylation of indoles and related heterocycles. thieme-connect.commdpi.com An iridium-catalyzed system using alcohols has been reported for the regio-selective N-alkylation of indolines in water, highlighting an environmentally benign approach. organic-chemistry.org
Table 1: Examples of N-Alkylation Reactions on Indoline Scaffolds This table presents plausible reactions for 4-Aminoindolin-5-ol based on established methods for indoline.
| Substrate | Alkylating Agent | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Indoline | Benzyl alcohol | Fe-complex, K₂CO₃, TFE | N-Benzylindoline | nih.gov |
| Indoline | Ethanol | Fe-complex, K₂CO₃, TFE | N-Ethylindoline | nih.gov |
| Indoline | Cinnamyl alcohol | Ir-complex, Base, Water | N-Cinnamylindoline | organic-chemistry.org |
| Indole (B1671886) | Homoallylic Alcohol | Pd(MeCN)₂(OTs)₂, PyrOx ligand | N-Alkylated Indole | thieme-connect.com |
N-Acylation: The indoline nitrogen can be acylated using various acylating agents like acid chlorides, anhydrides, or carboxylic acids with a coupling agent. Direct acylation of indoles with carboxylic acids has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.declockss.org This method avoids the need for preparing often unstable acid chlorides. thieme-connect.de Another mild and efficient method employs thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃), which demonstrates high chemoselectivity for N-acylation over C-acylation. nih.govbeilstein-journals.org
Table 2: Examples of N-Acylation Reactions on Indole/Indoline Scaffolds This table presents plausible reactions for this compound based on established methods for indole/indoline.
| Substrate | Acylating Agent | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| 5-Nitroindole | Benzoic acid | DCC, DMAP, CH₂Cl₂ | 1-Benzoyl-5-nitroindole | thieme-connect.de |
| 3-Methylindole | S-Methyl butanethioate | Cs₂CO₃, Xylene | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | nih.govbeilstein-journals.org |
| Indole | Carboxylic acid | Boric acid, Mesitylene | 1-Acylindole | clockss.org |
Synthesis of N-Protected Indoline Derivatives
Protecting the indoline nitrogen is a crucial step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
N-Boc Protection: The Boc group is widely used due to its stability under various conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netbiosynth.com The protection of amines, including indolines, is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base or a catalyst like iodine under solvent-free conditions. organic-chemistry.orgsynquestlabs.com
N-Fmoc Protection: The Fmoc group is another important protecting group, particularly in peptide synthesis, that is stable to acid but readily cleaved by mild bases like piperidine. altabioscience.comchempep.com This orthogonality to the acid-labile Boc group is highly valuable in complex synthetic strategies. altabioscience.com Amines can be protected using Fmoc-Cl or Fmoc-OSu. Photochemical methods for introducing Fmoc groups onto amines have also been developed using N-Fmoc-5,7-dinitroindolines. acs.org
Transformations of the Amino Group
The primary aromatic amine at the C4 position is a versatile handle for derivatization, allowing for modifications such as acylation, sulfonylation, and conversion into a diazonium salt, which is a gateway to numerous other functionalities.
Acylation and Sulfonylation of the Amino Group
Acylation: The 4-amino group can be selectively acylated under appropriate conditions. The acylation of p-aminophenol, a structurally similar compound, is a well-known reaction, famously used in the synthesis of paracetamol (acetaminophen). researchgate.netdigitellinc.com Typically, acetic anhydride (B1165640) is used as the acylating agent. researchgate.netacs.org The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group generally allows for selective N-acylation, although O-acylation can occur, especially with more reactive acylating agents or under forcing conditions. acs.org
Sulfonylation: The amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270). Sulfonylation of aminophenol derivatives has been documented in patent literature, for instance, in the synthesis of 2-amino-4-sulfo-6-acetaminophenol, which involves sulfonation of an aminophenol intermediate. google.com The arylamine N-acetyltransferase 2 and sulfotransferase 1A1 enzymes are involved in the metabolic acetylation and sulfation of 4-aminophenol (B1666318), respectively. nih.gov A synthetic method for 2-aminophenol-4-sulfonamide involves chlorosulfonation followed by ammoniation. google.com
Diazotization and Subsequent Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is a cornerstone of aromatic chemistry, transforming the amino group into an excellent leaving group (N₂) and a versatile intermediate for further functionalization.
The process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.combyjus.com The resulting diazonium salt (Ar-N₂⁺Cl⁻) is generally unstable and used immediately in subsequent reactions. byjus.com
For instance, the diazotization of 4-aminophenol yields the 4-hydroxybenzenediazonium (B98636) ion. cuhk.edu.hk This intermediate can then undergo a variety of transformations, most notably azo coupling reactions. When reacted with an electron-rich aromatic compound (a coupling component) such as naphthalen-2-ol or 4-chlororesorcinol, it forms a highly colored azo dye. cuhk.edu.hkresearchgate.net This reaction is a classic method for producing a wide range of dyes and pigments. google.combyjus.com
Table 3: Diazotization and Subsequent Coupling Reactions This table presents a plausible reaction sequence for this compound based on established methods for 4-aminophenol.
| Starting Material | Reagents | Intermediate | Coupling Component | Product | Reference |
|---|---|---|---|---|---|
| 4-Aminophenol | NaNO₂, HCl (0-5 °C) | 4-Hydroxybenzenediazonium ion | Naphthalen-2-ol, NaOH | 1-(4-Hydroxyphenylazo)-2-naphthol (Azo dye) | cuhk.edu.hk |
| 4-Aminophenol | NaNO₂, HCl | 4-Hydroxybenzenediazonium ion | 4-Chlororesorcinol, NaOH | Water-soluble azo dye | researchgate.net |
Modifications at the Hydroxyl Group
The phenolic hydroxyl group at the C5 position is another key site for modification. Its acidic proton and nucleophilic oxygen allow for reactions like O-alkylation and O-acylation, leading to the formation of ethers and esters, respectively.
O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which typically involves deprotonating the phenol (B47542) with a base to form a phenoxide, followed by reaction with an alkyl halide. tandfonline.com Alternatively, catalytic methods for the O-alkylation of phenols using alcohols or dimethyl ether as alkylating agents over various catalysts have been developed, offering a greener approach. tandfonline.comtandfonline.commdpi.com Copper-catalyzed O-alkylation using alkylsilyl peroxides as radical precursors has also been reported as a mild method. rsc.org Gas-phase alkylation with alkanols in the presence of rare-earth metal orthophosphate catalysts is another described process. google.com
O-Acylation (Ester Formation): The hydroxyl group can be esterified by reaction with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine. tandfonline.com Phase-transfer catalysis provides a rapid and highly effective method for the O-acylation of phenols with alkanoyl chlorides. tandfonline.comlew.ro More recently, a method using stable organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST), has been developed for the selective O-acylation of phenols at room temperature. rsc.org In molecules containing both amino and hydroxyl groups like this compound, reaction conditions must be carefully controlled to achieve selective O-acylation over N-acylation. acs.org
Table 4: Examples of O-Alkylation and O-Acylation of Phenols This table presents plausible reactions for the hydroxyl group of this compound based on established methods for phenols.
| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| O-Alkylation | Phenol | Dimethyl ether | Heterogeneous catalyst (e.g., PTA on Al₂O₃) | Anisole (Ether) | mdpi.com |
| O-Alkylation | Phenol | Alkylsilyl peroxide | Cu-catalyst, Ligand | Alkyl Phenyl Ether | rsc.org |
| O-Acylation | p-Cresol | Acetyl chloride | Tetrabutylammonium chloride (PTC), NaOH/CH₂Cl₂ | p-Tolyl acetate (B1210297) (Ester) | tandfonline.comlew.ro |
| O-Acylation | Phenol | Sodium Acetate | Diethylaminosulfur trifluoride (DAST) | Phenyl acetate (Ester) | rsc.org |
Ether and Ester Formation
The hydroxyl group of this compound can be readily converted into ethers and esters, which can serve as key intermediates in synthesis or as final products with modified properties. libretexts.org
Ether Formation: The synthesis of ethers from the phenolic hydroxyl group can be accomplished via reactions like the Williamson ether synthesis. orgoreview.com This typically involves deprotonating the hydroxyl group with a mild base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Due to the presence of the amine, a mild base such as silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) is preferable to prevent undesirable side reactions. orgoreview.com For example, reacting this compound with methyl iodide in the presence of a suitable base would yield 4-amino-5-methoxyindoline.
Ester Formation: The hydroxyl group can also be acylated to form esters. This is commonly achieved by reacting the parent compound with an acid chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. libretexts.orguakron.edu These reactions are typically efficient and allow for the introduction of a wide variety of acyl groups. The amino group can also be acylated, and achieving selective O-acylation over N-acylation often requires careful control of reaction conditions or the use of protecting groups.
Table 1: Examples of Ether and Ester Formation Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Etherification | Methyl iodide (CH₃I), Silver oxide (Ag₂O) | 4-Amino-5-methoxyindoline |
| Esterification | Acetic anhydride ((CH₃CO)₂O), Pyridine | 4-Amino-5-acetoxyindoline |
| Esterification | Benzoyl chloride (C₆H₅COCl), Triethylamine | 4-Amino-5-(benzoyloxy)indoline |
Oxidation Reactions
The this compound molecule contains two sites susceptible to oxidation: the phenolic hydroxyl group and the secondary amine of the indoline ring.
The oxidation of phenols can lead to various products, including quinones. msu.edu Under controlled oxidation, the 5-hydroxyindoline moiety could potentially be converted to an indoline-4,5-dione. Reagents commonly used for the oxidation of phenols include chromic acid derivatives. msu.edu
The secondary amine in the indoline ring can also undergo oxidation. Strong oxidizing agents can lead to complex reaction mixtures or ring-opening. However, milder, more selective reagents can be used. The specific outcome of the oxidation depends heavily on the chosen reagent and reaction conditions. vanderbilt.edusaskoer.ca For instance, oxidation of secondary alcohols to ketones is a common transformation, and while the phenol group is not a secondary alcohol, the principle of using specific reagents like pyridinium (B92312) chlorochromate (PCC) for controlled oxidation is relevant. saskoer.calibretexts.org
Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is "electron-rich" due to the electron-donating effects of both the amino and hydroxyl substituents. These groups are known as activating groups and direct incoming electrophiles to the ortho and para positions. dalalinstitute.commakingmolecules.com In the case of this compound, the positions ortho to the hydroxyl group are C6 and C4 (with C4 being part of the five-membered ring junction). The positions ortho and para to the amino group are C3 (part of the pyrrolidine (B122466) ring) and C5 (substituted with the hydroxyl group), and C7. Therefore, electrophilic aromatic substitution (EAS) reactions are expected to occur preferentially at the C6 and C7 positions.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃). makingmolecules.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. makingmolecules.com
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com
Table 2: Potential Regiochemical Outcomes of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Amino-6-nitroindolin-5-ol and/or 4-Amino-7-nitroindolin-5-ol |
| Bromination | Br₂, FeBr₃ | 4-Amino-6-bromoindolin-5-ol and/or 4-Amino-7-bromoindolin-5-ol |
| Acylation | CH₃COCl, AlCl₃ | 4-Amino-6-acetylindolin-5-ol and/or 4-Amino-7-acetylindolin-5-ol |
Design and Synthesis of Complex Polycyclic Systems Incorporating the Indoline Core
The indoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, often serving as a foundation for building more complex polycyclic systems. researchgate.net The functional groups on this compound can be used as handles to construct additional rings.
Strategies for elaborating the indoline core include:
Annulation Reactions: The aromatic ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new six-membered rings.
Pictet-Spengler Type Reactions: The secondary amine can be condensed with an aldehyde or ketone, followed by cyclization onto the activated aromatic ring (at the C7 position) to form a new heterocyclic ring fused to the indoline system.
Intramolecular Cyclizations: A functional group can be introduced at one position (e.g., an alkyl halide at the C6 position via EAS followed by substitution) that can then react with another functional group on the molecule (e.g., the secondary amine) to form a new bridged or fused ring system.
The development of such strategies enables the creation of novel, three-dimensional molecular architectures based on the this compound template. researchgate.net These approaches are critical for generating libraries of complex molecules for drug discovery and materials science. acs.org
Stereoselective and Regioselective Derivatization Methodologies
Given the multiple reactive sites on this compound, achieving selectivity is a key challenge in its derivatization.
Regioselectivity: This refers to selectively reacting one functional group in the presence of others. For instance, selective N-acylation versus O-acylation can often be controlled by the choice of reagents and reaction conditions. Protecting group strategies are also crucial. The more nucleophilic amino group could be selectively protected (e.g., as a carbamate), allowing for subsequent modification of the less reactive phenolic hydroxyl group. The protecting group can then be removed to reveal the free amine. This approach allows for the stepwise and controlled derivatization of the molecule. The regioselective synthesis of derivatives of other polyphenolic compounds, such as quercetin, provides a model for how such selectivity can be achieved through careful choice of reaction conditions. mdpi.com
Stereoselectivity: This is relevant when new chiral centers are created during a reaction. While this compound itself is achiral, many of the complex polycyclic systems derived from it will be chiral. The synthesis of a single enantiomer or diastereomer often requires the use of asymmetric synthesis methodologies. This can involve using chiral catalysts, chiral auxiliaries, or chiral reagents to control the three-dimensional arrangement of atoms in the product. Such stereocontrol is paramount in fields like medicinal chemistry, where different stereoisomers of a molecule can have vastly different biological activities.
Applications of 4 Aminoindolin 5 Ol in Chemical Science and Advanced Materials
Role as Synthetic Intermediates in Advanced Organic Synthesis
The strategic placement of amino and hydroxyl functional groups on the indoline (B122111) ring makes 4-Aminoindolin-5-ol a valuable synthetic intermediate. These groups can be selectively modified or can direct further reactions, allowing for the construction of complex molecular architectures.
In advanced organic synthesis, indoline derivatives serve as crucial building blocks. For instance, the synthesis of complex molecules often begins with simpler, functionalized heterocyclic compounds. A common strategy involves starting with a related precursor, such as 5-nitroindoline (B147364). This nitro group can be readily reduced to an amine, and subsequent chemical transformations can be performed on the indoline nitrogen and other positions. For example, in the synthesis of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, 5-nitroindoline is a key starting material. acs.org It undergoes N-1 alkylation or acylation, followed by the reduction of the nitro group to an amine. acs.org This newly formed amino group can then be further functionalized, for example, through reductive amination with an aldehyde. acs.org This general approach highlights a plausible synthetic route where this compound could be derived from a corresponding nitro-substituted precursor, such as 4-nitroindolin-5-ol, and then used to build more complex, biologically active molecules. rsc.orgnih.gov The presence of the hydroxyl group adds another layer of synthetic versatility, allowing for etherification or esterification to introduce additional diversity.
The ability to functionalize both the N-1 and C-5 positions of the indoline core is a documented strategy for creating libraries of compounds for drug discovery. acs.org The principles of retrosynthetic analysis suggest that a target molecule can be broken down into simpler precursors, and a molecule like this compound would be a logical synthon for various complex structures. researchgate.net
Potential in Organic Optoelectronics and Photonic Materials
The electron-rich nature of the indoline system makes it an attractive candidate for applications in materials science, particularly in organic optoelectronics where charge transport and light-emitting properties are paramount.
Indoline-based dyes are a significant class of materials used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). icrc.ac.ir These dyes typically feature a Donor-π-Acceptor (D-π-A) structure, where the indoline moiety often serves as the electron donor. The amino group at the 4-position of this compound would enhance the electron-donating character of the indoline core, a desirable feature for these applications.
The inherent fluorescence of many organic compounds can be harnessed for various applications. While specific data on this compound is not available, fluorescent labeling is a common technique where molecules like biotin (B1667282) are attached to a fluorescent dye such as fluorescein (B123965) to detect proteins like avidin. biotium.com The amino group on this compound provides a convenient handle for conjugation to other molecules, suggesting its potential use as a core scaffold for new fluorescent probes. lunanano.comeurofinsgenomics.co.in
Table 1: Examples of Indoline-Based Dyes and Their Optoelectronic Properties
| Dye Structure Class | Application | Key Feature | Reference |
|---|---|---|---|
| D–A−π–A Indoline Dyes | Dye-Sensitized Solar Cells (DSSCs) | Tunable HOMO/LUMO levels for efficient electron injection. | acs.orgosti.gov |
| Phenothiazine Dyes | DSSCs, OLEDs | Strong electron-donating character, broad absorption. | icrc.ac.ir |
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular structures under mild conditions. researchgate.net Indole (B1671886) derivatives are frequently used as substrates in these reactions, undergoing dearomatization to form valuable indoline products. rsc.orgnih.gov These photocatalytic transformations often involve radical intermediates and can be used for hydrofunctionalization, dimerization, and the formation of polycyclic systems. researchgate.netspringernature.com
For example, a photocatalytic protocol for the dearomative functionalization of indole derivatives can lead to either cyclobutane-fused polycycles or 2-substituted indolines by simply modifying the reaction conditions. rsc.org Similarly, the dearomative hydroboration of indoles using heterogeneous photocatalysis has been developed to produce boryl indolines, which are versatile building blocks in medicinal chemistry and material science. nih.gov While this compound would be a product of such a reaction starting from the corresponding indole, its inherent electronic properties could also allow its derivatives to participate in or influence other photocatalytic processes. The electron-donating amino and hydroxyl groups could modulate the reactivity of the indoline core in photocatalytic cycles.
Development of Dyes and Fluorescent Substances
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying systems composed of multiple molecules held together by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgnih.gov These interactions drive molecular self-assembly, leading to the formation of ordered, large-scale structures. anu.edu.au
The structure of this compound, featuring N-H and O-H groups (hydrogen bond donors) and lone pairs on nitrogen and oxygen (hydrogen bond acceptors), makes it an ideal candidate for forming intricate hydrogen-bonded networks. Studies on simpler indole derivatives, such as indole-2-carboxylic acid, have demonstrated their ability to self-assemble on surfaces like graphite (B72142) and gold, forming well-defined lamellar structures driven by hydrogen bonding between the carboxylic acid and indole N-H groups. aip.orgqut.edu.au The self-assembly process can even be influenced by the solvent, leading to the formation of different, co-adsorbed structures. aip.orgqut.edu.au
The competition and cooperation between different hydrogen bonding sites, as seen in cocrystals of indole carboxylic acids and bipyridines, dictate the final supramolecular architecture. acs.org The multiple hydrogen bonding sites on this compound could lead to complex and potentially functional self-assembled materials, such as gels, liquid crystals, or porous organic frameworks. bingol.edu.trmdpi.com
Integration into Advanced Biomaterials (e.g., oligonucleotide modifications for material properties)
The modification of biomaterials to impart new properties is a rapidly growing field. Indole-based structures are of particular interest due to their prevalence in biological systems and their unique chemical properties. tandfonline.com For example, eumelanin, a natural pigment, is a biomaterial derived from the polymerization of dihydroxyindole derivatives. rsc.org
Oligonucleotides (short DNA or RNA strands) can be chemically modified to enhance their stability, cellular uptake, or to attach labels for diagnostic purposes. Amino linkers are among the most versatile modifications, providing a primary amine that can be used to conjugate a wide range of molecules, including fluorescent dyes, proteins, or other labels. biosearchtech.com These linkers can be added to the 5' or 3' end of an oligonucleotide or even internally. glenresearch.com The amino group of this compound could potentially be incorporated into a phosphoramidite (B1245037) building block, allowing its site-specific insertion into an oligonucleotide sequence. This could introduce unique structural or functional properties to the resulting nucleic acid, such as altered binding affinity, nuclease resistance, or the ability to chelate metals, driven by the proximate amino and hydroxyl groups. The development of modified phosphoramidites, such as those for Guanidino-bridged Nucleic Acids (GuNA), demonstrates the feasibility of incorporating complex heterocyclic systems into oligonucleotides. beilstein-journals.orgnih.gov
Exploration of Catalytic Properties of Indoline Derivatives
The indoline scaffold is not only a building block but can also be part of a catalytic system. While organocatalysis using indole derivatives has seen significant growth, the catalytic potential of the indoline core itself is also an area of interest. sioc-journal.cn
Hydrodenitrogenation (HDN) is a critical process in refining crude oil and biofuels, where nitrogen-containing compounds are removed. Studies on the HDN of indole have shown that catalysts containing metals like Ruthenium (Ru) and Nickel (Ni) are effective. researchgate.netosti.gov The reaction pathway often involves the initial hydrogenation of indole to indoline, which is then followed by the ring-opening of the indoline. osti.gov The electronic properties of substituted indolines could influence the efficiency and selectivity of these catalytic processes.
Furthermore, biocatalysis offers a green and efficient route for chemical synthesis. Enzymes like cytochrome P450 have been engineered to catalyze the oxidation of indole to produce indigo (B80030) dye. nih.gov The development of new catalysts, including heterogeneous systems like copper-aluminium hydrotalcite, has shown high activity for the synthesis of indoles and other valuable chemicals, and these catalysts can often be recycled. rsc.org The unique electronic and steric properties of this compound could make it or its derivatives interesting ligands for metal catalysts or substrates for novel biocatalytic transformations.
Future Research Directions and Unexplored Avenues for 4 Aminoindolin 5 Ol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized indolines is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods is a primary goal. Future research on the synthesis of 4-Aminoindolin-5-ol should prioritize the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous reagents. synthiaonline.comrsc.org
Promising research directions include:
Visible-Light-Driven Synthesis: Exploring photoredox catalysis for the construction of the indoline (B122111) core or for the late-stage functionalization of this compound. Recent studies have demonstrated the use of visible-light-induced single-electron transfer (SET) and hydrogen atom-transfer (HAT) for the synthesis of functionalized indolines from simple precursors, often without the need for expensive metal catalysts or harsh oxidants. chemrxiv.orgresearchgate.net
Ultrasound-Mediated Reactions: Investigating the application of sonochemistry to accelerate reaction rates and improve yields in the synthesis of this compound. Ultrasound has been shown to promote radical cascade reactions for the rapid synthesis of functionalized indolines under mild conditions. nih.gov
Biocatalysis: Employing enzymes for the enantioselective synthesis of chiral derivatives of this compound. Biocatalysis offers a highly selective and sustainable route to valuable chiral building blocks. chemrxiv.org
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and efficiency compared to traditional batch processes.
Use of Greener Solvents and Catalysts: Focusing on the use of water or other environmentally friendly solvents, and developing novel, reusable catalysts to minimize the environmental impact of the synthesis. researchgate.net Copper-catalyzed reactions, for instance, are gaining traction due to the low toxicity and cost-effectiveness of copper. researchgate.netrsc.org
| Methodology | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of sustainable energy source. | Development of novel photocatalysts and reaction pathways for indoline synthesis. | Successful [4+1]-annulation strategy between alkyl aryl tertiary amines and diazoesters. chemrxiv.orgresearchgate.net |
| Ultrasound-Mediated Synthesis | Increased reaction rates, improved yields, potential for novel reactivity. | Optimization of ultrasonic parameters and reactor design for indoline synthesis. | Rapid (60-second) synthesis of functionalized indolines via sono-Fenton process. nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes for the synthesis of chiral indolines. | P450-catalyzed C(sp3)–H functionalization via carbene transfer. chemrxiv.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of continuous flow reactors for multistep synthesis. | General trend towards more efficient and controlled chemical production. |
Advanced Characterization of Dynamic Molecular Processes
Understanding the dynamic behavior of this compound at the molecular level is crucial for predicting its properties and designing new applications. Future research should employ a combination of advanced spectroscopic techniques and computational methods to probe its molecular dynamics.
Key areas for investigation include:
Ultrafast Spectroscopy: Utilizing techniques like femtosecond transient absorption and pump-supercontinuum probe (PSCP) spectroscopy to study the excited-state dynamics of this compound. rsc.org This can provide insights into photophysical processes such as intramolecular charge transfer, which are critical for applications in optoelectronics.
Stark Spectroscopy: Applying electroabsorption and electrophotoluminescence spectroscopy to investigate the influence of electric fields on the electronic properties of this compound. acs.org This can reveal information about changes in dipole moment and polarizability upon photoexcitation, which are important for understanding its behavior in electronic devices. acs.org
Advanced NMR Techniques: Using multidimensional NMR spectroscopy to elucidate the three-dimensional structure and conformational dynamics of this compound and its derivatives in solution.
Single-Molecule Spectroscopy: Probing the behavior of individual this compound molecules to understand heterogeneity in its properties and dynamics.
| Technique | Information Gained | Potential Application for this compound | Relevant Findings for Indolines |
|---|---|---|---|
| Ultrafast Pump-Supercontinuum Probe (PSCP) Spectroscopy | Excited-state lifetimes, solvation dynamics, vibrational cooling. | Understanding photoinduced processes for applications in solar cells and photocatalysis. | Characterization of relaxation dynamics of indoline dyes in various solvents. rsc.org |
| Stark Spectroscopy (Electroabsorption/Electrophotoluminescence) | Changes in dipole moment and polarizability upon excitation. | Evaluating its potential for use in organic light-emitting diodes (OLEDs) and other electronic devices. | Correlation of Stark spectroscopy data with the performance of indoline-based dye-sensitized solar cells. acs.org |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural elucidation and conformational analysis. | Confirming the structure of new derivatives and studying their interactions with other molecules. | Routine characterization of novel indole (B1671886) and indoline derivatives. researchgate.netajchem-b.com |
Rational Design Principles for Structure-Property Relationships in Advanced Materials
The unique structure of this compound makes it an attractive scaffold for the design of advanced materials with tailored properties. Future research should focus on establishing clear structure-property relationships to guide the rational design of new materials for specific applications.
Key research avenues include:
Organic Electronics: Designing and synthesizing derivatives of this compound for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The amino and hydroxyl groups can be used to tune the HOMO and LUMO energy levels of the molecule, thereby controlling its charge transport and photophysical properties. acs.orgresearchgate.netacs.org
Medicinal Chemistry: Using this compound as a starting point for the development of new therapeutic agents. The indoline scaffold is present in many biologically active compounds, and the amino and hydroxyl groups provide handles for further functionalization to optimize binding to biological targets. nih.govacs.org
Sensors: Developing chemosensors based on this compound for the detection of ions and small molecules. The amino and hydroxyl groups can act as binding sites, and changes in the photophysical properties of the molecule upon binding can be used for detection.
Quantitative Structure-Property Relationship (QSPR) Studies: Employing computational methods to develop QSPR models that can predict the properties of new this compound derivatives before they are synthesized. plos.org This can accelerate the discovery of new materials with desired properties. plos.org
Theoretical Predictions for Undiscovered Reactivity and Transformative Potential
Computational chemistry offers powerful tools for predicting the reactivity and exploring the transformative potential of molecules like this compound. numberanalytics.com Future research in this area should focus on using theoretical methods to guide experimental work and uncover new chemical transformations.
Potential research directions include:
Reactivity Mapping: Using density functional theory (DFT) to calculate reactivity indices, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic softness, to predict the most likely sites for electrophilic and nucleophilic attack on the this compound scaffold. researchgate.netnih.gov
Reaction Mechanism Elucidation: Employing computational methods to investigate the mechanisms of known and potential reactions of this compound. This can provide insights into the factors that control reactivity and selectivity, and can be used to optimize reaction conditions.
Exploring Novel Transformations: Using computational screening to identify new and unexpected reactions that this compound might undergo. This could lead to the discovery of novel synthetic methodologies and the creation of new molecular architectures.
Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new this compound derivatives and to understand the relationship between structure and spectroscopic properties. researchgate.netresearchgate.net
Multiscale Modeling and Simulation Approaches for Complex Systems
To fully understand the behavior of this compound in complex environments, such as in solution, in a polymer matrix, or at an interface, it is necessary to use multiscale modeling and simulation approaches. researchgate.netrsc.org These methods bridge the gap between the atomic scale and the macroscopic world, providing a more complete picture of material properties and processes. rsc.orggreentech.at
Future research in this area should focus on:
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Using QM/MM methods to study reactions and other processes involving this compound in a complex environment. The reactive part of the system can be treated with a high level of quantum mechanical theory, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field. numberanalytics.com
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the structure, dynamics, and thermodynamics of this compound in condensed phases. acs.orgresearchgate.net This can provide insights into processes such as self-assembly, diffusion, and interactions with other molecules. acs.orgresearchgate.net
Coarse-Grained Modeling: Developing coarse-grained models of this compound to study large-scale phenomena, such as the morphology of polymer blends or the formation of self-assembled monolayers.
Integrating Modeling with Experiment: Combining multiscale modeling with experimental data to develop a comprehensive understanding of the behavior of this compound-based materials. researchgate.netacs.orgfigshare.comresearchgate.net
| Modeling Approach | Scale of Application | Key Insights for this compound | Relevant Findings for Heterocycles |
|---|---|---|---|
| Quantum Mechanics (QM) | Atomic/Electronic | Predicting reactivity, reaction mechanisms, and spectroscopic properties. | Prediction of reactive sites on sulfonamides based on conceptual DFT indices. nih.gov |
| Molecular Dynamics (MD) | Molecular/Nanoscale | Simulating conformational dynamics, solvation, and interactions with other molecules. | Investigation of interaction stability of ligand-protein complexes for oxindole (B195798) derivatives. acs.orgdiva-portal.org |
| Hybrid QM/MM | Atomic to Molecular | Studying chemical reactions in complex environments like enzymes or solutions. | A common method for studying large systems where a specific region requires high accuracy. numberanalytics.com |
| Coarse-Graining | Mesoscale | Simulating large-scale assembly and morphology of materials. | Bridging micro- and macroscales in complex systems. |
This compound is a molecule with considerable, yet largely unexplored, potential. The future research directions outlined in this article provide a roadmap for unlocking this potential. By focusing on the development of sustainable synthetic methodologies, advanced characterization of its dynamic properties, rational design of novel materials, theoretical prediction of its reactivity, and the application of multiscale modeling, the scientific community can pave the way for new discoveries and applications based on this versatile chemical scaffold. The synergistic interplay between experimental and computational approaches will be paramount in transforming this compound from a promising building block into a key component of next-generation technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Aminoindolin-5-ol, and how do reaction conditions affect yield and purity?
- Answer : The synthesis typically involves reductive amination or catalytic hydrogenation of nitro precursors. For instance, LiAlH₄ in anhydrous THF under reflux reduces nitro groups to amines, followed by acid-base extraction for purification . Stoichiometric optimization (1:1.2 molar ratio of precursor to reductant) and controlled temperature (0°C during addition, reflux at 65°C) minimize byproducts like over-reduced indolines. Post-reaction quenching with saturated Rochelle salt ensures safe LiAlH₄ neutralization . Purification via column chromatography (silica gel, 3:1 EtOAc/hexane) achieves >95% purity, confirmed by TLC (Rf 0.3) and HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?
- Answer : ¹H NMR (DMSO-d₆) identifies the amine (-NH₂, δ 5.2 ppm, broad singlet) and hydroxyl (-OH, δ 9.8 ppm) protons, while ¹³C NMR confirms the indoline scaffold (C5-OH at δ 155 ppm) . Conflicting aromatic splitting patterns may arise from tautomerism; variable-temperature NMR (25–80°C) stabilizes dominant tautomers for unambiguous assignment . High-resolution mass spectrometry (HRMS-ESI+) validates the molecular ion [M+H]⁺ at m/z 149.0712 (Δ < 2 ppm). IR spectroscopy distinguishes NH/OH stretches (3200–3350 cm⁻¹) from carbonyl impurities .
Q. What storage conditions preserve this compound’s stability for biological assays?
- Answer : Store under inert gas (argon) at -80°C in amber vials to prevent oxidation and photodegradation . Lyophilization with cryoprotectants (e.g., trehalose, 1:2 w/w) extends aqueous stability (t½ >6 months at -20°C). For dissolved samples, use pH 5.0 citrate buffer with 0.01% EDTA to chelate metal ions that catalyze decomposition . Regular HPLC-UV analysis (C18 column, λ=254 nm) monitors degradation, with >90% purity required for assay validity .
Advanced Research Questions
Q. How can researchers reconcile contradictory reports on this compound’s antimicrobial efficacy across studies?
- Answer : Standardize testing using CLSI broth microdilution (CAMHB media, pH 7.2±0.1) with fixed inoculum density (5×10⁵ CFU/mL) to reduce variability . Address compound batch differences by quantifying endotoxins (<0.05 EU/mg via LAL assay) and cytotoxic impurities (HepG2 viability assay) . Collaborative studies using shared aliquots across labs isolate methodological divergences, such as solvent effects (DMSO vs. saline) on bioavailability .
Q. What computational strategies predict this compound’s reactivity in kinase inhibition studies?
- Answer : Density functional theory (DFT, B3LYP/6-311+G**) calculates electrostatic potential surfaces, revealing nucleophilic C8 for electrophilic modifications . Molecular docking (AutoDock Vina) against PDB 2ITZ identifies hydrogen bonds between 5-OH and kinase hinge residues (binding energy < -8.5 kcal/mol). QSAR models using Hammett σ values predict electron-withdrawing C4 substituents (e.g., -Cl) improve IC₅₀ by 2.3-fold .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis?
- Answer : Replace LiAlH₄ with catalytic hydrogenation (10% Pd/C, H₂ 50 psi) for safer large-scale reduction . Optimize solvent systems (e.g., ethanol/water 4:1) to enhance crystallization yield (>80%). Continuous flow reactors reduce reaction time (2 hrs vs. 24 hrs batch) and improve reproducibility (RSD <5%) . Process analytical technology (PAT) monitors intermediate purity in real-time via inline FTIR .
Q. How do tautomeric equilibria of this compound influence its biological activity?
- Answer : The 4-amino-5-ol tautomer dominates in polar solvents (D₂O, 95% population), while the 4-imino-5-one form prevails in apolar media (CDCl₃, 70%) . Tautomer ratios impact receptor binding: MD simulations show the 5-ol form stabilizes hydrogen bonds with ATP-binding pockets (ΔG = -10.2 kcal/mol vs. -7.5 kcal/mol for 5-one) . Adjust assay solvent polarity (e.g., DMSO content <0.1%) to favor bioactive tautomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
